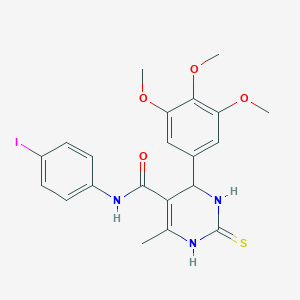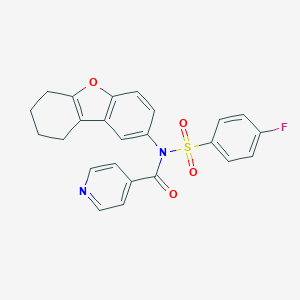
N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves the inhibition of certain enzymes and pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in the body. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in in vivo studies.
Orientations Futures
There are several future directions for the research of N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One direction is to study its potential use as an anti-cancer agent in human clinical trials. Another direction is to investigate its potential use as an anti-inflammatory and antioxidant agent for the treatment of various diseases. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility for in vivo studies.
Méthodes De Synthèse
The synthesis of N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves the reaction of 4-iodoaniline, 3,4,5-trimethoxybenzaldehyde, and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thiosemicarbazide to obtain the final compound.
Applications De Recherche Scientifique
N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been studied for its potential applications in various fields of scientific research. One such application is in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
Propriétés
Formule moléculaire |
C21H22IN3O4S |
|---|---|
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
N-(4-iodophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H22IN3O4S/c1-11-17(20(26)24-14-7-5-13(22)6-8-14)18(25-21(30)23-11)12-9-15(27-2)19(29-4)16(10-12)28-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,30) |
Clé InChI |
DGPCMSAKYWQUDD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)I |
SMILES canonique |
CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)

![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)
![Ethyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285015.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285017.png)



![4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
![N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide](/img/structure/B285031.png)